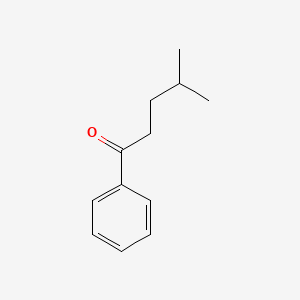

4-Methyl-1-phenylpentan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177472. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJZDDJYWWJLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174483 | |

| Record name | 4-Methyl-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-07-9 | |

| Record name | 4-Methyl-1-phenyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-phenyl-1-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanone, 4-methyl-1-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-phenylpentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-PHENYL-1-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU45GJ7EDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1-phenylpentan-1-one: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-methyl-1-phenylpentan-1-one, a ketone with significant applications in organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, structure, synthesis methodologies, and its role as a key chemical intermediate.

Molecular Structure and Chemical Identity

This compound, also known as 4-methyl-valerophenone or isocaprophenone, is an organic compound belonging to the ketone class.[1] Its structure features a phenyl group attached to a carbonyl carbon, which is part of a five-carbon pentanone chain with a methyl group at the fourth carbon position.[1]

The molecular formula for this compound is C₁₂H₁₆O, and it has a molecular weight of approximately 176.26 g/mol .[1][2][3][4] The unique arrangement of its functional groups makes it a valuable building block for creating more complex molecules.[5]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O | [1][2][3][4] |

| Molecular Weight | 176.25 g/mol | [1][2][3][4][6] |

| CAS Number | 2050-07-9 | [1][3][4] |

| Appearance | Colorless to light yellowish liquid | [2][6] |

| Melting Point | -1 to -2 °C | [1][2] |

| Boiling Point | 253.2 - 255.5 °C at 760 mmHg | [1][2][7] |

| Density | 0.94 - 0.9623 g/cm³ | [1][2][7] |

| Flash Point | 99.4 °C | [1][2][7] |

| Refractive Index | 1.496 - 1.533 | [1][2] |

| Vapor Pressure | 0.0185 mmHg at 25 °C | [1][2] |

Synthesis Protocols

A well-established and reliable method for the synthesis of this compound is through a Grignard reaction.[5] This method involves the nucleophilic attack of an organometallic reagent (a Grignard reagent) on an electrophilic carbonyl carbon.[5]

Grignard Reaction Synthesis

This synthetic route utilizes isopentylmagnesium bromide as the Grignard reagent, which reacts with benzoyl chloride. The subsequent acidic workup yields the final ketone product.[5]

Caption: Workflow for the Grignard synthesis.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of isopentyl bromide in anhydrous diethyl ether is then added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed, forming isopentylmagnesium bromide.

-

Reaction with Benzoyl Chloride: The flask is cooled in an ice bath, and a solution of benzoyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. It is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.

Applications in Research and Industry

This compound serves as a crucial intermediate in various synthetic pathways.[5]

-

Pharmaceutical Synthesis: It is a building block for potentially new therapeutic agents.[5] For instance, it is used in the synthesis of α-Pyrrolidinoisohexanophenone (Hydrochloride), a phenone derivative utilized for research purposes.[7][8]

-

Organic Synthesis: The compound is explored in modern catalytic systems, including iron-catalyzed methylation and alkenylation reactions.[5] This aligns with the broader trend of employing earth-abundant metals as catalysts in organic synthesis.[5]

-

Photochemical Research: Studies have investigated its photochemical reactions, revealing its potential to form various products through a biradical trapping mechanism.[5] This research is relevant to understanding the photostability of organic compounds.[5]

-

Flavor and Fragrance Industry: While this specific ketone's olfactory properties are not extensively detailed, related aldehydes like 4-methyl-4-phenyl-1-pentanal are noted for their valuable fragrance properties.[9] This suggests potential for derivatization into fragrance compounds.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[10]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[10]

-

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

-

Wash hands thoroughly after handling.[10]

-

Do not eat, drink, or smoke when using this product.[10]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[10]

-

In case of skin contact, wash with plenty of water. If skin irritation or a rash occurs, seek medical advice.[10]

-

If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[10]

-

It is imperative to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE).[11]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While the raw spectra are beyond the scope of this guide, references to nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are available in chemical databases.[12][13][14][15] These analytical methods are essential for verifying the purity and identity of the synthesized compound.

References

- This compound | 2050-07-9 | Benchchem. (n.d.).

- Cas 2050-07-9, this compound | lookchem. (n.d.).

- This compound 2050-07-9 - Guidechem. (n.d.).

- This compound - the NIST WebBook. (n.d.).

- This compound - the NIST WebBook. (n.d.).

- 4-Methyl-1-phenyl-2-pentanone(5349-62-2) 1H NMR spectrum - ChemicalBook. (n.d.).

- This compound | C12H16O | CID 80301 - PubChem - NIH. (n.d.).

- This compound 2050-07-9 wiki - Guidechem. (n.d.).

- 4-Methyl-1-phenyl-2-pentanone - Synerzine. (2018).

- Material Safety Data Sheet - 4-Methyl-4-phenylpentan-2-one - Cole-Parmer. (n.d.).

- This compound - LookChem. (n.d.).

- 4-methyl-1-phenyl-2-pentanone - Stenutz. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025).

- This compound | 2050-07-9 - ChemicalBook. (n.d.).

- 4-Methyl-1-phenyl-2-pentanone 5349-62-2 - Guidechem. (n.d.).

- 4-Methyl-1-phenylpentan-1-ol | C12H18O | CID 11052214 - PubChem - NIH. (n.d.).

- EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents. (n.d.).

- This compound (C12H16O) - PubChemLite. (n.d.).

- This compound | 2050-09-7 Manufacturer & Supplier. (n.d.).

- 4-Methyl-1-phenyl-2-pentanone - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).

- This compound - Advanced ChemBlocks. (n.d.).

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 2050-07-9 | Benchchem [benchchem.com]

- 6. finocurelaboratories.com [finocurelaboratories.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | 2050-07-9 [chemicalbook.com]

- 9. EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents [patents.google.com]

- 10. guidechem.com [guidechem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 4-Methyl-1-phenyl-2-pentanone(5349-62-2) 1H NMR spectrum [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. 4-Methyl-1-phenylpentan-1-ol | C12H18O | CID 11052214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

Spectroscopic data for 4-Methyl-1-phenylpentan-1-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-1-phenylpentan-1-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 2050-07-9), a significant aryl ketone in synthetic chemistry.[1][2][3][4] For researchers and professionals in drug development and chemical synthesis, unambiguous structural verification is paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a definitive spectroscopic profile of the molecule, grounded in first principles and established methodologies.

The molecular structure, with its distinct phenyl, carbonyl, and isobutyl moieties, gives rise to a unique and interpretable spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering unparalleled insight into the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR spectra provide a complete and non-destructive structural picture.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The proton NMR spectrum is a direct map of the hydrogen environments within the molecule. The deshielding effect of the aromatic ring and the electron-withdrawing carbonyl group are the dominant factors influencing the chemical shifts. Protons closer to these features will resonate further downfield.

The aromatic protons on the phenyl ring are the most deshielded, appearing as a complex multiplet in the 7.2-8.0 ppm region.[5] The protons on the α-carbon (adjacent to the carbonyl) are significantly shifted downfield to approximately 2.95 ppm due to the carbonyl's inductive effect and magnetic anisotropy.[5] The remaining aliphatic protons are found in the more shielded, upfield region of the spectrum. The six equivalent methyl protons of the isobutyl group appear as a characteristic doublet, a result of splitting by the single adjacent methine proton.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.27–7.96 | Multiplet (m) | 5H |

| -CH₂-C(=O)- (α-protons) | ~2.95 | Triplet (t) | 2H |

| -CH(CH₃)₂ (methine) | ~2.21 | Multiplet (m) | 1H |

| -CH₂-CH- (β-protons) | ~1.77 | Multiplet (m) | 2H |

| -CH(CH₃)₂ (methyls) | ~0.86-1.00 | Doublet (d) | 6H |

Note: Data is a representative compilation and may vary based on solvent and instrument parameters.[5]

Authoritative Grounding: The ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the proton data by defining the carbon skeleton. The most notable signal is that of the carbonyl carbon, which is highly deshielded and appears significantly downfield, typically above 200 ppm for ketones.[5][6][7] The aromatic carbons resonate in the 128-137 ppm range, while the aliphatic carbons are found in the upfield region (< 50 ppm).[5]

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~200.5 |

| Aromatic (ipso-C) | ~137.1 |

| Aromatic (ortho, meta, para-C) | ~128.0 - 132.9 |

| -CH₂-C(=O)- | ~40.5 |

| -CH₂-CH- | ~36.0 |

| -CH(CH₃)₂ | ~29.1 |

| -CH(CH₃)₂ | ~13.9 |

Note: Data is a representative compilation and may vary based on solvent and instrument parameters.[5]

Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

This protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, typically requiring a greater number of scans than the proton spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Integrate the proton signals and accurately pick all peaks in both spectra.

Caption: Key vibrational modes for this compound.

Trustworthiness: Protocol for Fourier Transform Infrared (FTIR) Spectroscopy

-

Background Spectrum: Ensure the FTIR spectrometer's sample chamber is clean. Run a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place a single drop of neat this compound liquid onto a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin liquid film.

-

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Identify the key absorption peaks and compare their frequencies (in cm⁻¹) to established correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule after ionization.

Expertise & Experience: Interpreting the Mass Spectrum

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, creating a radical cation known as the molecular ion ([M]⁺). For this compound (C₁₂H₁₆O), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 176. [1][5] This molecular ion is unstable and undergoes predictable fragmentation. The most characteristic fragmentation for phenyl ketones is α-cleavage, the breaking of the bond between the carbonyl group and the alkyl chain. This cleavage results in the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺), which gives a prominent peak at m/z 105. [5]Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation ([C₆H₅]⁺) at m/z 77. [5]Fragmentation of the alkyl chain can also occur, leading to signals such as the isobutyl cation at m/z 57. [5] Table 4: Characteristic Mass Spectrometric Fragments

| m/z | Proposed Fragment Ion | Proposed Structure |

|---|---|---|

| 176 | Molecular Ion ([M]⁺) | [C₁₂H₁₆O]⁺ |

| 105 | Benzoyl Cation | [C₆H₅CO]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

| 57 | Isobutyl Cation | [C₄H₉]⁺ |

Trustworthiness: Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Coupling gas chromatography with mass spectrometry is the gold standard for separating and identifying volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and carried by an inert gas (e.g., Helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is ionized (typically by EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection & Analysis: The detector records the abundance of each ion, generating a mass spectrum. The retention time from the GC and the mass spectrum from the MS provide two independent and highly reliable data points for confident identification.

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-1-phenylpentan-1-one via Grignard Reaction

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-methyl-1-phenylpentan-1-one, a valuable ketone in organic synthesis, through the strategic application of the Grignard reaction.[1] This document is tailored for researchers, chemists, and professionals in drug development, offering a detailed narrative on the reaction mechanism, a meticulously outlined experimental protocol, strategies for optimization, and robust methods for product characterization. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for the successful execution and understanding of this essential carbon-carbon bond-forming transformation.

Introduction: The Strategic Importance of the Grignard Reaction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, celebrated for its efficacy in the formation of carbon-carbon bonds.[2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction provides a powerful method for assembling complex carbon skeletons from simpler precursors.[3] The synthesis of this compound serves as an exemplary case study, illustrating the reaction's utility. This target molecule is a ketone characterized by a phenyl group and a branched alkyl chain, making it a useful building block for more complex chemical structures in research and development.[1][4]

This guide will detail a reliable two-step pathway: the nucleophilic addition of isobutylmagnesium bromide to benzaldehyde to form an intermediate secondary alcohol, followed by its oxidation to the target ketone, this compound. This approach is chosen for its instructional value and robust nature, highlighting key principles of reactivity, control, and purification.

Core Principles and Reaction Mechanism

The success of a Grignard synthesis is fundamentally dependent on a precise understanding of its mechanism and the stringent control of reaction conditions. The polarity of the carbon-magnesium bond in the Grignard reagent renders the carbon atom highly nucleophilic and basic, dictating its reactivity.[5]

Formation of the Grignard Reagent

The synthesis begins with the formation of the Grignard reagent, isobutylmagnesium bromide. This involves the reaction of isobutyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[2] The magnesium metal undergoes oxidative insertion into the carbon-halogen bond.

Reaction: (CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr

The ether solvent is critical; it coordinates with the magnesium center of the Grignard reagent, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[4] The paramount importance of anhydrous (water-free) conditions cannot be overstated. Grignard reagents are potent bases and will readily react with any protic source, such as water or alcohols, to quench the reagent by protonation, forming an alkane and halting the desired reaction.[3][5]

Nucleophilic Addition to Benzaldehyde

The prepared isobutylmagnesium bromide acts as a potent nucleophile. The nucleophilic isobutyl group attacks the electrophilic carbonyl carbon of benzaldehyde. This addition breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[2][5]

Oxidation to the Ketone

The intermediate secondary alcohol, 4-methyl-1-phenylpentan-1-ol, is then oxidized to the target ketone. A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), or conditions like a Swern or Dess-Martin oxidation. This step selectively converts the secondary alcohol to a ketone without over-oxidation. The final step is an acidic workup to yield the final product.[2][4]

Mechanistic Pathway Diagram

The overall transformation is depicted in the following diagram:

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use to ensure anhydrous conditions.[6]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) |

| Magnesium Turnings | Mg | 24.31 | >99% | 2.92 g | 120 |

| Iodine | I₂ | 253.81 | Crystal | 1 small crystal | - |

| Isobutyl Bromide | C₄H₉Br | 137.02 | 98% | 13.70 g (10.7 mL) | 100 |

| Benzaldehyde | C₇H₆O | 106.12 | 99% | 9.55 g (9.2 mL) | 90 |

| Pyridinium chlorochromate (PCC) | C₅H₆NCrO₃Cl | 215.56 | 98% | 23.7 g | 110 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | 300 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | 200 mL | - |

| Hydrochloric Acid | HCl | 36.46 | 3 M (aq) | ~100 mL | - |

| Saturated NH₄Cl | NH₄Cl | 53.49 | Saturated (aq) | ~100 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | As needed | - |

Step-by-Step Procedure

Part A: Preparation of Isobutylmagnesium Bromide

-

Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all openings are sealed with septa and the system is under an inert atmosphere.

-

Initiation: Place the magnesium turnings (2.92 g) in the flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface.[7]

-

Reagent Addition: Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of isobutyl bromide (13.70 g) in 100 mL of anhydrous diethyl ether.

-

Reaction Start: Add approximately 10 mL of the isobutyl bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight cloudiness. If it doesn't start, gentle warming with a heat gun may be necessary.[8]

-

Grignard Formation: Once the reaction is initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.[8]

-

Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be a cloudy, grey-to-brown color. Cool the solution to room temperature.

Part B: Reaction with Benzaldehyde

-

Cooling: Cool the prepared Grignard reagent in an ice-water bath to 0 °C.

-

Aldehyde Addition: Prepare a solution of benzaldehyde (9.55 g) in 50 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cold, stirring Grignard reagent. Maintain the temperature below 10 °C throughout the addition to minimize side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes.

Part C: Oxidation of the Intermediate Alcohol

-

Oxidant Preparation: In a separate 1 L flask, suspend pyridinium chlorochromate (PCC) (23.7 g) in 200 mL of anhydrous dichloromethane (DCM).

-

Transfer: The reaction mixture from Part B contains the magnesium alkoxide of the secondary alcohol. This mixture should be carefully and slowly added to the PCC suspension via cannula. Caution: This step can be exothermic.

-

Oxidation: Stir the resulting dark mixture vigorously at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the alcohol.

Part D: Work-up and Purification

-

Quenching: Slowly and carefully pour the reaction mixture from Part B into a 1 L beaker containing 200 g of crushed ice and 100 mL of saturated aqueous NH₄Cl solution. Stir until the solids dissolve. This hydrolyzes the alkoxide and quenches any remaining Grignard reagent.

-

Filtration: After the oxidation (Part C), dilute the reaction mixture with 200 mL of diethyl ether and pass it through a short plug of silica gel or Celite to filter out the chromium salts. Wash the filter cake thoroughly with more diethyl ether.

-

Extraction: Combine the organic filtrates and transfer to a separatory funnel. Wash sequentially with 100 mL of 3 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Process Optimization and Troubleshooting

Achieving a high yield of a pure product requires careful control over several parameters and an awareness of potential side reactions.

Key Optimization Parameters

-

Temperature Control: Maintaining low temperatures (0-5 °C) during the addition of benzaldehyde is crucial.[4] Higher temperatures can promote side reactions, such as enolization or reduction.

-

Addition Rate: A slow, controlled addition of the electrophile prevents localized high concentrations of reactants and helps manage the reaction's exothermicity.

-

Stoichiometry: A slight excess of the Grignard reagent (1.1-1.2 equivalents) is often used to ensure complete consumption of the more valuable aldehyde. However, a large excess can lead to side reactions with the ketone product.

Common Side Reactions and Troubleshooting

| Issue | Potential Cause | Solution |

| Reaction Fails to Initiate | Inactive magnesium surface (oxide layer); wet reagents/glassware. | Crush magnesium turnings in the flask; add a crystal of iodine; ensure all components are scrupulously dry.[9] |

| Low Yield of Product | Premature quenching of Grignard reagent; incomplete reaction. | Use rigorously dried solvents and reagents; extend reflux time after Grignard formation.[10] |

| Formation of Biphenyl | Wurtz-type coupling of unreacted aryl halide with the Grignard reagent.[6] | This is more common with aryl Grignards. Ensure slow addition and maintain dilute conditions. |

| Recovery of Starting Aldehyde | Grignard reagent acting as a base, causing enolization. | Keep the reaction temperature low. This is less of an issue with non-enolizable benzaldehyde. |

| Formation of an Alkane | Presence of water or other protic impurities. | Ensure all reagents, solvents, and glassware are completely anhydrous.[11] |

Side Reaction Pathways

Product Characterization

Confirming the identity and purity of the synthesized this compound is achieved through standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (phenyl group), the methylene protons adjacent to the carbonyl and the isopropyl group, the methine proton, and the terminal methyl protons. |

| ¹³C NMR | A peak for the carbonyl carbon (~200 ppm), several peaks in the aromatic region (125-140 ppm), and peaks for the aliphatic carbons in the pentanone chain. |

| IR Spectroscopy | A strong, characteristic absorption band for the carbonyl (C=O) stretch, typically found in the region of 1680-1700 cm⁻¹.[4] Aromatic C=C stretching vibrations will also be present around 1450–1600 cm⁻¹.[4] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the product (176.25 g/mol ).[4] |

Safety Considerations

-

Grignard Reagents: Isobutylmagnesium bromide is highly reactive, flammable, and corrosive. It reacts violently with water. All operations must be conducted under an inert atmosphere and away from ignition sources.

-

Solvents: Diethyl ether is extremely flammable and volatile. Dichloromethane is a suspected carcinogen. Both should be handled in a well-ventilated fume hood.

-

PCC: Pyridinium chlorochromate is a toxic and carcinogenic oxidizing agent. Handle with extreme care, avoiding inhalation of dust and skin contact.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-resistant lab coats, and chemically resistant gloves, must be worn at all times.

Conclusion

The Grignard reaction offers a classic and highly effective method for the synthesis of this compound. Success hinges on a foundational understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions and control of temperature. By following the detailed protocol and considering the optimization strategies outlined in this guide, researchers can reliably synthesize this valuable ketone, further enabling advancements in chemical and pharmaceutical development.

References

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Columbia University. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Vedantu. (n.d.). Isobutyl magnesium bromide with dry ether and absolute. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2050-07-9,this compound. Retrieved from [Link]

-

Odinity. (2014, April 1). Using the Grignard Reaction to Prepare Triphenylmethanol. Retrieved from [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Organic Syntheses. (1967). 1-p-TOLYLCYCLOPROPANOL. 47, 108. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

Sources

- 1. Cas 2050-07-9,this compound | lookchem [lookchem.com]

- 2. byjus.com [byjus.com]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. This compound | 2050-07-9 | Benchchem [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ISOBUTYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. odinity.com [odinity.com]

- 11. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Synthesis of 4-Methyl-1-phenylpentan-1-one via Friedel-Crafts Acylation

This guide provides a comprehensive technical overview for the synthesis of 4-Methyl-1-phenylpentan-1-one, a valuable aromatic ketone, utilizing the classic Friedel-Crafts acylation reaction. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, practical execution, and critical process parameters of the synthesis, ensuring a blend of theoretical expertise and field-proven insights.

Strategic Overview: Why Friedel-Crafts Acylation?

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) reactions, providing a powerful and reliable method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] This reaction is fundamental to the synthesis of the aryl ketones that serve as crucial intermediates and active ingredients across the pharmaceutical, agrochemical, and fine chemical industries.[2][4]

For the synthesis of this compound, this method is particularly advantageous over its counterpart, Friedel-Crafts alkylation, for two primary reasons:

-

Prevention of Polysubstitution: The acyl group introduced onto the benzene ring is electron-withdrawing, which deactivates the aromatic ring toward further electrophilic attack.[1][2] This inherent self-regulation effectively prevents the poly-acylation side reactions that often complicate Friedel-Crafts alkylations, leading to a cleaner product profile.

-

Absence of Carbocation Rearrangement: The key electrophile in the acylation reaction is a resonance-stabilized acylium ion.[2][5] This ion is not susceptible to the hydride or alkyl shifts that frequently lead to isomeric product mixtures in Friedel-Crafts alkylations, ensuring the formation of the desired linear ketone structure.[6]

The Mechanistic Core: An Electrophilic Aromatic Substitution Pathway

The synthesis proceeds via a well-established multi-step mechanism, initiated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7][8]

Step 1: Generation of the Acylium Ion Electrophile The reaction begins with the activation of the acylating agent, 4-methylpentanoyl chloride, by the Lewis acid catalyst (AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond.[9] This complex then cleaves to generate a highly electrophilic, resonance-stabilized acylium ion (R-C=O⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[1][5][10]

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[9][10] This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, creating a carbocation intermediate known as an arenium ion or sigma complex.[1]

Step 3: Restoration of Aromaticity To restore the highly stable aromatic system, the arenium ion is deprotonated. The AlCl₄⁻ anion abstracts a proton from the carbon atom bearing the new acyl group.[11] This regenerates the aromatic ring, yielding the final ketone product, this compound, and reforming the AlCl₃ catalyst while also producing hydrogen chloride (HCl).[7][11][12]

Step 4: Product-Catalyst Complexation The carbonyl oxygen of the newly formed ketone product acts as a Lewis base and forms a stable complex with the Lewis acidic AlCl₃ catalyst.[13][14] This complexation is the reason that Friedel-Crafts acylation reactions require stoichiometric, rather than catalytic, amounts of the Lewis acid.[15] This stable complex is subsequently hydrolyzed during the aqueous work-up phase to liberate the final product.[10]

Visualizing the Mechanism

Caption: Mechanism of Friedel-Crafts Acylation for this compound synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a laboratory-scale synthesis. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Safety Imperatives

-

Anhydrous Aluminum Chloride (AlCl₃): Corrosive and water-reactive solid. It can cause severe burns upon contact and reacts violently with water to release HCl gas. Handle with care in a dry environment.[12][16]

-

4-Methylpentanoyl Chloride: A corrosive and moisture-sensitive liquid that acts as a lachrymator (tear gas). Avoid inhalation of vapors and skin contact.[17]

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.[16][17]

-

Anhydrous Conditions: The presence of water will deactivate the AlCl₃ catalyst. All glassware must be thoroughly dried (e.g., oven-dried), and anhydrous solvents must be used.[12][17]

Apparatus

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser fitted with a calcium chloride or silica gel drying tube

-

Pressure-equalizing dropping funnel (125 mL)

-

Ice/water bath

-

Heating mantle

Procedure

Part A: Reaction Setup and Execution

-

Catalyst Suspension: Assemble the dry three-neck flask with a magnetic stir bar. Under a nitrogen or argon atmosphere, charge the flask with anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane (DCM) to create a stirrable suspension.

-

Cooling: Cool the flask to 0-5 °C using an ice bath. The initial complex formation is exothermic and requires temperature control.[12][16]

-

Acyl Chloride Addition: Add 4-methylpentanoyl chloride (1.0 equivalent) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The mixture will typically warm up and may change color.

-

Benzene Addition: After the acyl chloride addition is complete, add benzene (1.0 to 1.2 equivalents) to the dropping funnel. Add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[12] Progress can be monitored using Thin Layer Chromatography (TLC).[17]

Part B: Work-up and Product Isolation

-

Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[12][17][18] This exothermic step decomposes the aluminum-ketone complex and dissolves the aluminum salts.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the lower organic layer. Extract the aqueous layer twice more with fresh portions of DCM to ensure complete recovery of the product.[12][14][18]

-

Washing: Combine all organic layers. Wash sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid), followed by water, and finally with brine (saturated NaCl solution).[12][18]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[12][18]

Part C: Purification

-

Vacuum Distillation: The crude this compound is a liquid and can be effectively purified by vacuum distillation.[12][15] Collect the fraction boiling at the correct temperature and pressure to obtain the pure product.

-

Column Chromatography: Alternatively, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).[18]

Quantitative Data Summary

| Parameter | Value/Description | Rationale / Notes |

| Benzene | 1.0 - 1.2 eq | Can be used as both reactant and solvent in some protocols. |

| 4-Methylpentanoyl Chloride | 1.0 eq | The limiting reagent. |

| Aluminum Chloride (AlCl₃) | 1.1 - 1.3 eq | Stoichiometric amount is required due to complexation with the ketone product.[13] |

| Solvent | Anhydrous Dichloromethane | Inert solvent that is easy to remove. Must be anhydrous.[16] |

| Reaction Temperature | 0-5 °C (addition), then RT | Initial cooling controls the exothermic reaction; RT allows for completion.[12] |

| Reaction Time | 1-3 hours | Monitor by TLC for disappearance of starting material.[17] |

| Expected Yield | 75-90% | Yields can vary based on purity of reagents and adherence to anhydrous conditions. |

Troubleshooting and Field Insights

While robust, the Friedel-Crafts acylation can present challenges. Low yield is the most common issue.

-

Issue: Low or No Yield

-

Probable Cause: Presence of moisture. Water reacts with and deactivates the AlCl₃ catalyst.

-

Solution: Ensure all glassware is meticulously oven- or flame-dried. Use freshly opened bottles of anhydrous solvents and high-purity, anhydrous AlCl₃.[17]

-

-

Issue: Incomplete Reaction

-

Probable Cause: Insufficient catalyst, sub-optimal temperature, or insufficient reaction time.

-

Solution: Confirm the stoichiometry, particularly ensuring at least one full equivalent of active AlCl₃ is used. If the reaction is sluggish at room temperature, gentle heating (e.g., reflux in DCM at ~40°C) may be required after the initial addition phase.[19]

-

-

Issue: Difficult Work-up

-

Probable Cause: Incomplete decomposition of the aluminum complex, leading to emulsions.

-

Solution: Ensure vigorous stirring during the quench with ice and HCl. Adding the reaction mixture to the ice/acid (and not the other way around) helps dissipate heat and promotes efficient decomposition.

-

Conclusion

The Friedel-Crafts acylation stands as an efficient, predictable, and high-yielding method for the synthesis of this compound. Its key advantages—the circumvention of carbocation rearrangements and the prevention of polysubstitution—make it a superior choice over direct alkylation for producing this specific aryl ketone. By maintaining strict anhydrous conditions and careful control over reaction parameters, researchers can reliably execute this foundational reaction to obtain high-purity material essential for further research and development.

References

-

Title: Friedel-Crafts Acylation - Chemistry Steps Source: Chemistry Steps URL: [Link]

-

Title: Friedel Crafts Acylation And Alkylation Reaction - BYJU'S Source: BYJU'S URL: [Link]

-

Title: 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction Source: University of California, Santa Cruz URL: [Link]

-

Title: Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah Source: Physics Wallah URL: [Link]

-

Title: Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene - JoVE Source: Journal of Visualized Experiments (JoVE) URL: [Link]

-

Title: 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.ca Source: Saskoer.ca URL: [Link]

-

Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction - ACS Publications Source: Journal of Chemical Education, ACS Publications URL: [Link]

-

Title: A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure - ACS Publications Source: Journal of Chemical Education, ACS Publications URL: [Link]

-

Title: Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube Source: YouTube URL: [Link]

-

Title: friedel-crafts acylation of benzene - Chemguide Source: Chemguide URL: [Link]

-

Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

- Title: DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents Source: Google Patents URL

-

Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Friedel-Crafts Acylation - A Level Chemistry Revision Notes - Save My Exams Source: Save My Exams URL: [Link]

-

Title: friedel-crafts reactions of benzene and methylbenzene - Chemguide Source: Chemguide URL: [Link]

-

Title: Acylation of Benzene - Friedel Crafts (A-Level Chemistry) - YouTube Source: YouTube URL: [Link]

-

Title: C. The Friedel-Crafts Acylation of Benzene - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube Source: YouTube URL: [Link]

-

Title: Preparation of Aromatic Aldehydes and Ketones - organicmystery.com Source: organicmystery.com URL: [Link]

-

Title: Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI Source: MDPI URL: [Link]

-

Title: reduction of aromatic ketones - YouTube Source: YouTube URL: [Link]

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. organicmystery.com [organicmystery.com]

- 5. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. websites.umich.edu [websites.umich.edu]

- 13. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 14. m.youtube.com [m.youtube.com]

- 15. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physical Properties of 4-Methyl-1-phenylpentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-phenylpentan-1-one, also known as 4-methylvalerophenone, is an aromatic ketone with the chemical formula C₁₂H₁₆O.[1][2] Its molecular structure, featuring a phenyl group attached to a pentanone backbone with a methyl group on the fourth carbon, makes it a valuable intermediate in organic synthesis and medicinal chemistry.[1][3] An accurate understanding of its physical properties, particularly its melting and boiling points, is fundamental for its purification, handling, and application in further chemical transformations. This guide provides a comprehensive overview of the reported physical constants of this compound and details the rigorous experimental protocols for their determination.

Physical Properties of this compound

The melting and boiling points of a compound are critical indicators of its purity and are essential for designing experimental setups, such as distillation for purification or setting reaction temperatures. A review of available chemical data reveals some discrepancies in the reported melting point of this compound, highlighting the importance of experimental verification.

| Physical Property | Reported Value | Source |

| Melting Point | -1°C | Lookchem[1] |

| -2°C | Guidechem[2] | |

| 25°C | Stenutz | |

| Boiling Point | 255.5°C (estimate) | Lookchem[1] |

| 253.2°C at 760 mmHg | Guidechem[2] | |

| 255°C | Stenutz |

The notable variation in the reported melting points may be attributable to several factors, including the presence of impurities, which can depress and broaden the melting range, or potential polymorphism, where a compound can exist in different crystalline structures with distinct melting points. Given this ambiguity, experimental determination is paramount for any research or development application. The boiling points are in closer agreement, suggesting a greater consistency in the measurement of this property.

Experimental Determination of Physical Properties

To ensure the identity and purity of this compound for research and development, the following experimental protocols for determining its melting and boiling points are recommended.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for determining the melting point range.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Initial Rapid Heating: The sample is heated at a rapid rate (10-20 °C/min) to determine an approximate melting range.

-

Precise Determination: The measurement is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the sample and the thermometer to equilibrate.

-

Purity Assessment: A broad melting range (greater than 2°C) often indicates the presence of impurities. The technique of mixed melting points can be employed to confirm the identity of a compound. If a sample is mixed with a known standard of the same compound, the melting point will not be depressed.

Workflow for Melting Point Determination

Caption: Workflow for the experimental determination of melting point using the capillary method.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following protocol describes the micro boiling point determination using a capillary tube.[4]

Protocol:

-

Sample Preparation: A small volume (0.5-1 mL) of this compound is placed in a small test tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end, and the open end is placed into the liquid in the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a heating bath (e.g., an oil bath).

-

Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Cooling and Data Recording: The heating is discontinued, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality Behind Experimental Choices:

-

Sealed Capillary: The sealed capillary traps air, which upon heating, is replaced by the vapor of the liquid.

-

Continuous Bubbles: A continuous stream of bubbles indicates that the vapor pressure of the liquid has overcome the external pressure.

-

Cooling Phase Measurement: The boiling point is determined during the cooling phase because this is the point at which the external pressure and the vapor pressure of the liquid are in equilibrium.

Workflow for Boiling Point Determination

Caption: Workflow for the micro-scale experimental determination of boiling point.

Conclusion

The accurate determination of the physical properties of this compound is a prerequisite for its effective use in research and drug development. While published data provides a useful starting point, the observed discrepancies in the melting point underscore the necessity of rigorous experimental verification. The detailed protocols provided in this guide offer a robust framework for researchers to confidently characterize this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Lookchem. (n.d.). This compound. Retrieved from [Link]

-

Stenutz. (n.d.). 4-methyl-1-phenyl-1-pentanone. Retrieved from [Link]

-

JoVE. (2020). Boiling Points. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 4-Methyl-1-phenylpentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity of the carbonyl group in 4-Methyl-1-phenylpentan-1-one. By examining the interplay of steric and electronic factors, we will explore key transformations including reduction, oxidation, and nucleophilic additions, offering both mechanistic insights and practical experimental protocols. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing a foundation for the strategic manipulation of this versatile ketone.

Introduction: Structural Features and Electronic Profile

This compound is an aromatic ketone characterized by a carbonyl group positioned between a phenyl ring and a branched alkyl chain.[1] This specific arrangement of functional groups dictates the reactivity of the carbonyl carbon, rendering it a key site for a variety of chemical transformations. The molecule's structure presents a unique combination of electronic and steric influences that are crucial to understanding its chemical behavior.

The carbonyl group itself is inherently polar, with the electronegative oxygen atom drawing electron density from the carbonyl carbon, resulting in a partial positive charge on the carbon and a partial negative charge on the oxygen. This polarization makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.[2]

However, the reactivity of this electrophilic center is modulated by the adjacent phenyl and isobutyl groups. The phenyl group, through resonance, can donate electron density to the carbonyl carbon, which can delocalize the partial positive charge and thereby reduce its electrophilicity compared to aliphatic ketones. Conversely, the phenyl group's steric bulk can hinder the approach of nucleophiles. The isobutyl group on the other side of the carbonyl also contributes steric hindrance and has a weak electron-donating inductive effect.[2] Understanding this balance between electronic stabilization and steric hindrance is paramount to predicting and controlling the outcomes of reactions involving this compound.

Below is a diagram illustrating the key structural and electronic features of this compound.

Caption: Key functional groups influencing the reactivity of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on an electrophilic carbonyl carbon.[1]

Grignard Reaction Protocol

This protocol outlines the synthesis of this compound from isopentylmagnesium bromide and benzoyl chloride.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Isopentyl bromide

-

Anhydrous diethyl ether

-

Benzoyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a solution of isopentyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming.

-

Once the reaction starts (disappearance of the iodine color and gentle refluxing), add the remaining isopentyl bromide solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzoyl Chloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous ether is crucial to prevent the quenching of the Grignard reagent, which would reduce the yield of the desired product.[1]

-

Iodine Crystal: A small crystal of iodine is often used to initiate the Grignard reaction by etching the surface of the magnesium, exposing a fresh, reactive surface.

-

Temperature Control: The initial reaction with benzoyl chloride is performed at low temperatures to control the exothermicity of the reaction and minimize the formation of side products.

Reactivity of the Carbonyl Group

The carbonyl group of this compound undergoes a variety of characteristic reactions, including reduction, oxidation, and nucleophilic additions.

Reduction of the Carbonyl Group

The carbonyl group can be readily reduced to a secondary alcohol, 4-Methyl-1-phenylpentan-1-ol. This transformation is typically achieved using hydride-donating reagents.

Protocol for Reduction with Sodium Borohydride:

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add diethyl ether and water to the residue and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield the crude 4-Methyl-1-phenylpentan-1-ol, which can be further purified by chromatography or distillation.

Spectroscopic Data for 4-Methyl-1-phenylpentan-1-ol: Spectroscopic data for the resulting secondary alcohol, 4-Methyl-1-phenylpentan-1-ol, can be found in public databases such as PubChem.[3]

| Property | Value |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

Oxidation of the Carbonyl Group: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters through the insertion of an oxygen atom adjacent to the carbonyl group.[4][5] The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[6]

For this compound, the two groups attached to the carbonyl are a phenyl group and an isobutyl group (a primary alkyl group). Based on the migratory aptitude, the phenyl group is expected to migrate preferentially.

Caption: Predicted outcome of the Baeyer-Villiger oxidation.

Protocol for Baeyer-Villiger Oxidation (Adapted from general procedures):

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise over a period of 30 minutes.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

Nucleophilic Addition Reactions

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[7] This reaction allows for the conversion of the C=O bond to a C=C bond.

Protocol for Wittig Reaction (Adapted from general procedures):

Materials:

-

This compound

-

A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for anhydrous and inert atmosphere reactions

Procedure:

-

Preparation of the Ylide:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base dropwise.

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide (a color change is often observed).

-

-

Reaction with the Ketone:

-

Cool the ylide solution to 0 °C.

-

Slowly add a solution of this compound in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alkene by column chromatography.

-

Caption: General scheme of the Wittig reaction.

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound.[8][9] this compound has α-hydrogens (on the methylene group adjacent to the carbonyl) and can therefore act as the enolate precursor in a self-condensation reaction or in a crossed aldol condensation with another carbonyl compound that lacks α-hydrogens (e.g., benzaldehyde).

Protocol for Base-Catalyzed Aldol Condensation (Self-Condensation, Adapted from general procedures):

Materials:

-

This compound

-

Sodium hydroxide or potassium hydroxide

-

Ethanol

-

Water

-

Dilute hydrochloric acid

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature. The reaction may require heating to proceed to the condensation product.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and neutralize it with dilute hydrochloric acid.

-

The product may precipitate from the solution. If so, collect it by filtration. Otherwise, extract the product with an organic solvent.

-

Wash the organic extract, dry it, and remove the solvent.

-

Purify the product by recrystallization or column chromatography.

The nucleophilic addition of a cyanide ion to a ketone forms a cyanohydrin.[10][11] This reaction is synthetically useful as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Protocol for Cyanohydrin Formation (Adapted from general procedures):

Materials:

-

This compound

-

Sodium cyanide (NaCN) or potassium cyanide (KCN)

-

Sulfuric acid

-

Water

-

Diethyl ether

Procedure:

-

In a flask, prepare a solution of sodium cyanide in water.

-

Cool the solution in an ice bath and slowly add a dilute solution of sulfuric acid to generate hydrocyanic acid in situ. The pH should be maintained around 4-5 for an optimal reaction rate.[10]

-

Add this compound to the reaction mixture.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude cyanohydrin, which should be handled with extreme care due to its potential to release toxic hydrogen cyanide.

Summary of Reactivity

The reactivity of the carbonyl group in this compound is governed by a balance of electronic and steric effects. While the phenyl group can electronically stabilize the carbonyl group through resonance, both the phenyl and isobutyl groups provide steric hindrance that can modulate the rate of nucleophilic attack. The provided protocols, adapted from established methodologies for similar ketones, offer a starting point for the synthetic manipulation of this compound.

| Reaction | Reagents | Product Type | Key Considerations |

| Grignard Synthesis | Isopentylmagnesium bromide, Benzoyl chloride | Ketone | Anhydrous conditions are critical.[1] |

| Reduction | NaBH₄, Methanol | Secondary Alcohol | Mild and selective reduction. |

| Baeyer-Villiger Oxidation | m-CPBA, DCM | Ester | Phenyl group migration is predicted to be favored.[6] |

| Wittig Reaction | Phosphonium ylide, Strong base | Alkene | Forms a C=C bond in place of the C=O bond.[7] |

| Aldol Condensation | Base (e.g., NaOH), Ethanol | β-Hydroxy ketone or α,β-Unsaturated ketone | Requires α-hydrogens. |

| Cyanohydrin Formation | NaCN, H₂SO₄ | Cyanohydrin | The nitrile group can be further functionalized.[10][11] |

Conclusion

This compound is a valuable substrate for a wide range of organic transformations centered on the reactivity of its carbonyl group. A thorough understanding of the electronic and steric factors influencing this reactivity allows for the rational design of synthetic routes to a variety of functionalized molecules. The experimental protocols and mechanistic discussions presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this versatile aromatic ketone. Further investigation into the specific reaction kinetics and optimization of conditions for each transformation will undoubtedly lead to novel and efficient synthetic applications.

References

-

Journal of the American Chemical Society. Electrochemical Reduction of the Carbonyl Functional Group. [Link]

-

BrainKart. Aldehydes and ketones: Electronic and steric effects. [Link]

-

Chemistry LibreTexts. The Aldol Condensation – Preparation of Chalcones. [Link]

-

Chemistry LibreTexts. The Wittig Reaction. [Link]

-

PubChem. 4-Methyl-1-phenylpentan-1-ol. [Link]

-

Wikipedia. Baeyer–Villiger oxidation. [Link]

-

The Organic Chemistry Tutor. Baeyer-Villiger Oxidation. [Link]

-

ACS Omega. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. [Link]

-

YouTube. Nucleophilic addition - carbonyl compounds and hydrogen cyanide. [Link]

-

Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

-

ResearchGate. Reactions of acetophenone derivatives. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. [Link]

-

. Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. [Link]

-

Chemguide. nucleophilic addition - carbonyl compounds and hydrogen cyanide. [Link]

-

Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

-

National Center for Biotechnology Information. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. [Link]

-

Chemistry LibreTexts. The Addition of Hydrogen Cyanide to Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

-

Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

-

Organic-Reaction.com. Wittig Reaction - Common Conditions. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

NIST. This compound. [Link]

-

PubChem. This compound. [Link]

-

Magritek. The Aldol Condensation. [Link]

-

AdiChemistry. Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. [Link]

-

ResearchGate. Steric and Stereoelectronic Effects in Organic Chemistry. [Link]

-